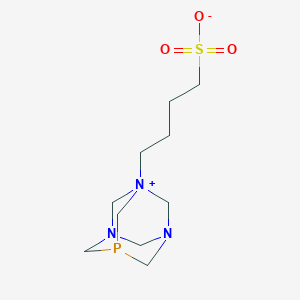![molecular formula C11H18FNO4 B6295270 (2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid CAS No. 2165952-20-3](/img/structure/B6295270.png)
(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
5-FP2C has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 5-fluoropiperidine-3-carboxylic acid and 5-fluoropiperidine-4-carboxylic acid, which can be used for further research. 5-FP2C has also been used as a building block for the synthesis of other compounds, such as piperidine-2-carboxamides, which can be used for medicinal research.
Mecanismo De Acción
The mechanism of action of 5-FP2C is not yet fully understood. However, it is believed to be involved in the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. Inhibition of COX enzymes is thought to be responsible for the anti-inflammatory effects of 5-FP2C.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FP2C are not yet fully understood. However, it has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antinociceptive effects in humans, which suggests that it may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-FP2C in laboratory experiments has several advantages. It is a cost-effective compound that can be easily synthesized in high yields. It is also a versatile compound that can be used in a variety of scientific research applications. However, there are some limitations to its use. For example, the mechanism of action of 5-FP2C is not yet fully understood, which may limit its use in certain research applications.
Direcciones Futuras
As 5-FP2C is an important compound for scientific research, there is potential for further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be done into its use as a building block for the synthesis of other compounds, as well as its potential applications in other areas such as drug delivery.
Métodos De Síntesis
The synthesis of 5-FP2C can be done through a two-step process. The first step involves the reaction of piperidine-2-carboxylic acid with tert-butyl hypochlorite to form the intermediate tert-butyl piperidine-2-carboxylate. This intermediate can then be treated with potassium fluoride and sulfuric acid to give 5-FP2C. This synthesis method is cost-effective and produces high yields of the desired product.
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing hands and skin thoroughly after handling, wearing protective gloves and eye protection, and if on skin or in eyes, washing with plenty of water .
Propiedades
IUPAC Name |
(2R,5R)-5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-6-7(12)4-5-8(13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAVGIAPUYVLMZ-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](CC[C@@H]1C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione, 98%, (99% ee)](/img/structure/B6295206.png)
![(2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295215.png)



![(R)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295233.png)
![(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295235.png)


![1'-t-Butyl 6a-methyl hexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-1',6a-dicarboxylate](/img/structure/B6295274.png)

![t-Butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B6295282.png)
